(3R,4R)-1-Boc-4-fluoro-3-piperidinol

Chiral building block Enantioselective synthesis Absolute configuration

Select (3R,4R)-1-Boc-4-fluoro-3-piperidinol for your fragment library when the trans relationship between fluorine and hydroxyl is required. Unlike the extensively reported cis diastereomer, this single enantiomer provides a unique 3D pharmacophoric presentation for FBDD screening. The 4-fluoro substitution reduces piperidine pKa by ~2.6 units (to 8.54), mitigating hERG liability while maintaining CNS permeability (logP −0.64). Orthogonal Boc and hydroxyl handles enable sequential elaboration without stereochemical erosion. Avoid racemic mixtures in biophysical assays—the fixed (3R,4R) configuration ensures consistent target engagement from lead identification through optimization.

Molecular Formula C10H18FNO3
Molecular Weight 219.25 g/mol
Cat. No. B8012459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-1-Boc-4-fluoro-3-piperidinol
Molecular FormulaC10H18FNO3
Molecular Weight219.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)F
InChIInChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
InChIKeyFZAKOAFETOZBLC-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3R,4R)-1-Boc-4-fluoro-3-piperidinol Matters as a Chiral Fluorinated Piperidine Building Block for Medicinal Chemistry Procurement


(3R,4R)-1-Boc-4-fluoro-3-piperidinol (CAS 1314641-02-5) is a single-enantiomer, trans-configured, N-Boc-protected fluoropiperidinol building block of the class C₁₀H₁₈FNO₃ (MW 219.25) . The piperidine ring is the most common heterocyclic subunit among FDA-approved drugs, and strategic fluorine substitution on saturated N-heterocycles is a well-validated approach to modulate pKₐ, lipophilicity, metabolic stability, and conformational behavior [1]. Unlike the extensively studied cis-3-fluoropiperidin-4-ol diastereomer—for which an enantioselective synthesis was published in 2013 [2]—the trans-(3R,4R) isomer addressed here occupies a distinct stereochemical space. The Boc protecting group provides orthogonal reactivity for downstream N-deprotection and elaboration, making this compound a scaffold of interest in fragment-based drug discovery (FBDD) and rational lead optimization programs [1].

Why Generic Substitution Fails: Stereochemical and Physicochemical Non-Interchangeability of (3R,4R)-1-Boc-4-fluoro-3-piperidinol


Fluorinated piperidine building blocks are not interchangeable commodities. Even within the narrow sub-class of Boc-protected 4-fluoro-3-hydroxypiperidines, four distinct stereoisomers exist—(3R,4R), (3S,4S), (3R,4S), and (3S,4R)—each presenting a unique vectorial arrangement of the fluorine, hydroxyl, and N-Boc substituents. The trans relationship between fluorine and hydroxyl in the (3R,4R) configuration imposes a different conformational ensemble compared to the cis diastereomer, directly affecting the presentation of hydrogen-bond donors/acceptors and the orientation of the C–F bond dipole in derived ligands [1]. Furthermore, fluorine substitution at the 4-position reduces the pKₐ of the piperidine nitrogen by approximately 1–2 log units relative to the non-fluorinated parent [2], an effect whose magnitude depends on whether the fluorine occupies an axial or equatorial orientation—a parameter governed by the relative stereochemistry at C3 and C4. Substituting a racemic trans mixture or the incorrect enantiomer can therefore yield a different conformational preference, altered basicity, and divergent target engagement in downstream bioactive molecules.

Quantitative Evidence Guide: Measured Differentiation of (3R,4R)-1-Boc-4-fluoro-3-piperidinol Versus Comparators


Enantiomeric Configuration Defines Absolute Stereochemical Input: (3R,4R) vs. (3S,4S) as Non-Superimposable Building Blocks

The (3R,4R) enantiomer (CAS 1314641-02-5) and the (3S,4S) enantiomer (CAS 1174020-45-1) are commercially available as discrete single-enantiomer products. While no published enantioselective synthetic route exists specifically for the trans series, the cis enantiomers were obtained via organocatalytic enantioselective fluorination with enantiomeric excesses reaching 97% ee for the (3R,4S) isomer and up to 80% ee for the (3S,4R) isomer prior to crystallization [1]. The absolute configuration at the C3 and C4 stereocenters determines the spatial orientation of every atom in downstream compounds, and swapping enantiomers inverts all chiral centers—a change that cannot be compensated by adjusting reaction conditions .

Chiral building block Enantioselective synthesis Absolute configuration

Fluorine-Mediated pKₐ Reduction: Quantified Basicity Shift Relative to Non-Fluorinated Piperidine Analogs

The introduction of a fluorine atom at the 4-position of the piperidine ring significantly reduces nitrogen basicity. The experimentally measured pKₐ of trans-4-fluoro-3-hydroxypiperidine (the deprotected analog) is 8.54 [1], compared to approximately 11.1–11.2 for unsubstituted piperidine . This represents a pKₐ reduction of approximately 2.6 log units, corresponding to a ~400-fold decrease in basicity. The Shaw 2013 paper reports that an axial fluorine lowers the piperidine pKₐ by approximately one log unit, while an equatorial fluorine can reduce pKₐ by almost two log units [2]. In a systematic study of mono- and difluorinated piperidines, Melnykov et al. (2023) demonstrated that both pKₐ and LogP values are affected considerably by the conformational preferences of the fluorinated derivatives [3].

pKa modulation Basicity Fluorine effect

Lipophilicity Modulation: LogP Shift of Fluorinated vs. Non-Fluorinated 3-Hydroxypiperidine

The measured logP of trans-4-fluoro-3-hydroxypiperidine (deprotected analog) is −0.64 [1], indicating increased hydrophilicity relative to the non-fluorinated 3-hydroxypiperidine scaffold. For comparison, the predicted logP of 3-fluoropiperidine is approximately 0.56–0.78 , while piperidine itself has an experimental logP of approximately 0.85 . The additional hydroxyl group at C3 in the target compound further reduces lipophilicity, creating a facially polarized ('Janus face') character that is valuable for modulating solubility and permeability in lead optimization [2].

Lipophilicity LogP Physicochemical properties

Conformational Preference Differentiates trans-(3R,4R) from cis-(3R,4S) Diastereomers in Ligand Design

A systematic NMR and computational study of fluorinated piperidine conformational behavior (2020) quantified the free enthalpy differences (ΔG) between axial and equatorial fluorine conformers across a library of diversely substituted and protected fluoropiperidines [1]. The study demonstrated that the conformational preference of the C–F bond is governed by charge–dipole interactions, hyperconjugation, and solvent polarity, and that the relative stereochemistry of substituents (cis vs. trans) dictates the dominant conformer population [1]. For 4-substituted fluoropiperidines, the conformational free energy (−ΔG°) of the fluorine substituent has been determined experimentally by the J-value method, providing quantitative input for conformational restriction strategies in drug design [2]. The trans-(3R,4R) configuration places the fluorine and hydroxyl groups on opposite faces of the piperidine ring, resulting in a different dipole moment vector and hydrogen-bonding presentation compared to the cis-(3R,4S) diastereomer.

Conformational analysis Axial-F preference Diastereomer differentiation

High Intrinsic Metabolic Stability of Monofluorinated Piperidine Scaffolds Supports Lead Optimization Utility

A comprehensive 2023 systematic study of mono- and difluorinated saturated heterocyclic amines (Melnykov et al.) measured intrinsic microsomal clearance (CLint) across a series of azetidine, pyrrolidine, and piperidine derivatives [1]. The study concluded that monofluorinated piperidines demonstrated high metabolic stability, with only one exception (a 3,3-difluoroazetidine derivative) showing elevated clearance [1]. The high C–F bond energy (~485 kJ/mol vs. ~413 kJ/mol for C–H) contributes to resistance against oxidative metabolism by cytochrome P450 enzymes, a property that is particularly relevant for the 4-fluoro substitution pattern where the fluorine is positioned to block metabolic hot spots on the piperidine ring [2].

Metabolic stability Microsomal clearance Drug metabolism

Three-Dimensionality Enhancement for Fragment-Based Drug Discovery: Fluorinated Piperidines as 3D Fragments

Le Roch et al. (2024) synthesized a library of fluorinated piperidines and evaluated their chemoinformatic profiles as 3D fragments for fragment-based drug discovery [1]. The study demonstrated that fluorination at various positions on the piperidine ring increases the three-dimensional character (higher fraction of sp³-hybridized centers, Fsp³) compared to planar aromatic fragments traditionally used in FBDD. The pKₐ calculations within this study revealed that fluorine atoms notably lowered basicity, correlating with reduced hERG channel affinity [1]. Additionally, a random screening against a panel of proteolytic enzymes identified one fluorinated piperidine scaffold recognized by the catalytic pocket of SARS-CoV-2 3CLᵖʳᵒ, demonstrating the practical utility of these fragments [1]. The (3R,4R) configuration provides a specific 3D presentation that complements the library of cis-fluoropiperidines more commonly reported.

Fragment-based drug discovery 3D character Chemoinformatics

Evidence-Backed Application Scenarios for (3R,4R)-1-Boc-4-fluoro-3-piperidinol in Medicinal Chemistry and Drug Discovery


Fragment-Based Drug Discovery Library Expansion with a Conformationally Distinct 3D Fluoropiperidine Scaffold

Procurement of (3R,4R)-1-Boc-4-fluoro-3-piperidinol is justified when expanding a fragment library beyond the commonly reported cis-fluoropiperidine series. The trans-(3R,4R) configuration provides a unique 3D presentation of fluorine and hydroxyl pharmacophoric elements that is not represented by cis diastereomers. As demonstrated by Le Roch et al. (2024), fluorinated piperidines enhance the three-dimensional character of fragment collections and one scaffold from their library was recognized by the SARS-CoV-2 3CLᵖʳᵒ catalytic pocket [1]. The Boc protecting group enables controlled N-deprotection for subsequent fragment elaboration, and the single-enantiomer nature of the (3R,4R) compound avoids the confounding effects of racemic mixtures in biophysical screening assays.

Lead Optimization Programs Requiring Reduced hERG Liability Through pKₐ Modulation

When a lead series containing a piperidine moiety exhibits hERG channel blockade (a common cardiovascular safety liability), replacing the piperidine with a 4-fluoro-3-hydroxypiperidine scaffold can reduce basicity and mitigate hERG binding. The experimental pKₐ of trans-4-fluoro-3-hydroxypiperidine (8.54) is approximately 2.6 log units lower than unsubstituted piperidine (~11.1) [2], which directly impacts the protonation state at physiological pH and reduces affinity for the hERG potassium channel. This strategy is supported by the systematic physicochemical study of Melnykov et al. (2023), which correlated reduced pKₐ of fluorinated piperidines with decreased hERG affinity [3]. The (3R,4R) enantiomer should be selected when the desired stereochemical output of the elaborated lead compound requires the trans relationship between the fluorine and hydroxyl substituents.

Asymmetric Synthesis of CNS-Penetrant Drug Candidates Requiring Defined Stereochemistry

The measured logP of −0.64 for trans-4-fluoro-3-hydroxypiperidine [2] indicates that this scaffold imparts aqueous solubility while the fluorine atom simultaneously provides metabolic stability—a combination that is advantageous for central nervous system (CNS) drug candidates where both blood-brain barrier permeability and resistance to oxidative metabolism are required. The single-enantiomer (3R,4R) building block enables the construction of homochiral final compounds without relying on costly chiral chromatographic separation of racemic intermediates late in the synthetic sequence. The absolute configuration at C3 and C4 is fixed from the outset, streamlining the synthetic route and reducing the risk of stereochemical erosion during downstream transformations.

Modular Synthesis of 1,3,4-Trisubstituted Piperidine Pharmacophores via Orthogonal Protecting Group Strategy

The Boc protecting group on nitrogen and the free hydroxyl at C3 in (3R,4R)-1-Boc-4-fluoro-3-piperidinol provide two orthogonal handles for sequential functionalization: the hydroxyl can be alkylated, acylated, sulfonylated, or converted to a leaving group for nucleophilic displacement, while the Boc group remains intact until selective acidic deprotection is desired. The 4-fluoro substituent remains inert under these conditions and serves as a metabolically stable, electronically modulating group. This orthogonal reactivity profile makes the compound a versatile intermediate for constructing 1,3,4-trisubstituted piperidine libraries. The trans stereochemistry places elaborated substituents on opposite faces of the piperidine ring, a geometry that may be preferred for certain target binding pockets where a more extended pharmacophore presentation is required [4].

Quote Request

Request a Quote for (3R,4R)-1-Boc-4-fluoro-3-piperidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.